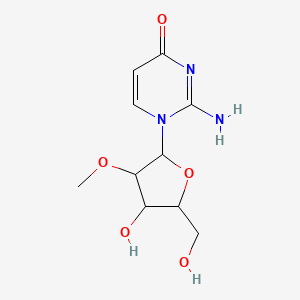

2-Amino-1-(2-O-methyl-beta-D-ribofuranosyl)-4(1H)-pyrimidinone

Description

2’-O-Methyl isocytidine is a modified nucleoside that plays a significant role in the field of nucleic acid chemistry. This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar, which distinguishes it from its parent nucleoside, isocytidine. The modification enhances the stability and binding properties of nucleic acids, making it a valuable tool in various scientific applications.

Properties

IUPAC Name |

2-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNICOGPIWXQHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl isocytidine typically involves the methylation of isocytidine at the 2’ hydroxyl group. One common method starts with 2’-O-5-dimethyluridine, which undergoes tosylation, anhydro nucleoside formation, and ring opening to yield the desired product . Another approach involves the direct regioselective alkylation of 5-methylisocytidine with propargyl bromide under phase-transfer conditions .

Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl isocytidine are not extensively documented, the general principles of nucleoside synthesis apply. These include large-scale methylation reactions, purification through chromatography, and crystallization to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methyl isocytidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Reduction: Reduction reactions are less common for this compound due to the stability conferred by the methyl group.

Substitution: The methyl group at the 2’ position can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Substitution: Strong nucleophiles like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’ position.

Scientific Research Applications

2’-O-Methyl isocytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Methyl isocytidine involves its incorporation into nucleic acids, where it enhances stability and binding affinity. The methyl group at the 2’ position biases the ribose sugar pucker equilibrium toward the C3’-endo conformation, which is favorable for duplex formation . This modification can alter the secondary structure of RNA, increasing the abundance and lifetime of alternative conformational states . These properties make it an effective tool for modulating nucleic acid interactions and functions.

Comparison with Similar Compounds

2’-O-Methylcytidine: Similar to 2’-O-Methyl isocytidine but with a cytosine base instead of isocytosine.

2’-O-Propargyl-5-methylisocytidine: Another modified nucleoside with a propargyl group at the 2’ position.

5-Methyl-2’-deoxyisocytidine: A deoxy version of 2’-O-Methyl isocytidine lacking the 2’ hydroxyl group.

Uniqueness: 2’-O-Methyl isocytidine is unique due to its specific modification at the 2’ position, which enhances the stability and binding properties of nucleic acids. This makes it particularly valuable in applications requiring high stability and specificity, such as therapeutic nucleic acids and diagnostic tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.